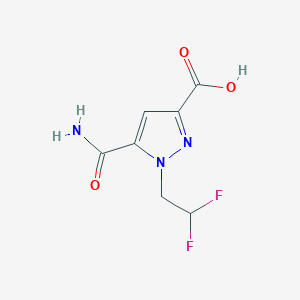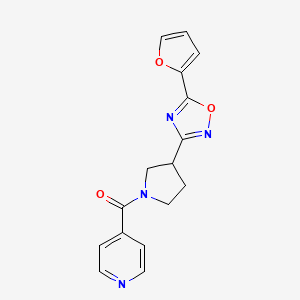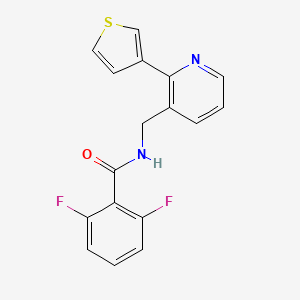
(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds with complex structures, such as "(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-indol-3-yl)methanone," are of significant interest in the field of medicinal chemistry and material science. These compounds often exhibit unique physical, chemical, and biological properties that can lead to various applications in drug development, material processing, and the study of chemical reactivity.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from readily available materials through a sequence of transformation reactions, including amidation, Friedel-Crafts acylation, and hydration (Zheng Rui, 2010). The choice of starting materials and reaction conditions are crucial for the successful synthesis of the target compound.
Molecular Structure Analysis
Molecular structure analysis, typically conducted through X-ray diffraction studies, reveals the conformation and geometric arrangement of atoms within a compound. Such analysis has shown that piperidine rings can adopt chair conformations, contributing to the stability of the molecular structure through inter and intramolecular hydrogen bonds and other non-covalent interactions (C. S. Karthik et al., 2021).
Chemical Reactions and Properties
Compounds containing piperidinyl groups participate in a variety of chemical reactions, including substitution reactions that lead to the synthesis of derivatives with potential antimicrobial activity. These reactions are influenced by the functional groups present and their positions within the molecule (L. Mallesha & K. Mohana, 2014).
Physical Properties Analysis
The physical properties, such as thermal stability, of a compound can be studied using techniques like thermogravimetric analysis. Such studies reveal the temperature ranges in which a compound remains stable, information crucial for processing and application development (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of complex organic molecules can be explored through computational studies, including density functional theory (DFT) calculations. These studies help in understanding the electronic structure, reactive sites, and potential reactivity of the compound. The HOMO-LUMO gap and molecular electrostatic potential maps provide insights into the chemical stability and reactivity of the molecule (Letters in Applied NanoBioScience, 2022).
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
Research on compounds with structural similarities to the specified chemical often focuses on their metabolism and disposition in humans. For instance, studies on FK3453 and GSK1322322 have explored their metabolic stability and pharmacokinetic profiles. FK3453 demonstrated satisfactory bioavailability and clearance rates in animals, though its plasma concentrations in humans were extremely low due to extensive metabolism, primarily by aldehyde oxidase (AO) (Akabane et al., 2011). Similarly, GSK1322322's metabolism and disposition were investigated using the Entero-Test for biliary sampling in humans, highlighting the role of glucuronidation and the potential for microbial involvement in the metabolism (Mamaril-Fishman et al., 2014).
Potential Therapeutic Implications
Compounds like minoxidil, which shares a structural component (pyrimidine) with the specified chemical, have therapeutic applications, such as treating androgenetic alopecia. However, allergic sensitization to minoxidil itself, rather than its vehicle substance, underscores the importance of identifying specific allergens for adjusting therapy (Hagemann et al., 2005). This highlights the broader relevance of understanding the pharmacological and immunological properties of such compounds for their safe and effective use.
Propriétés
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylindol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26-13-19(18-4-2-3-5-21(18)26)23(28)27-10-8-16(9-11-27)14-29-22-12-20(17-6-7-17)24-15-25-22/h2-5,12-13,15-17H,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOBMHWRNDWJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[(6-cyclopropylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)
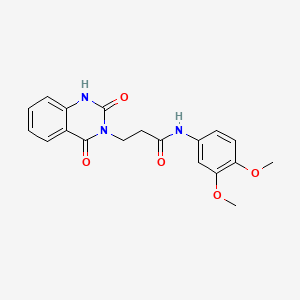

![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)
![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)
![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)
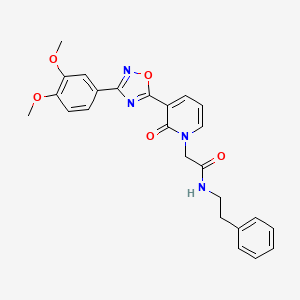
![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)
![1'-(2-methylquinoline-8-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2497326.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)
